Cas no 1223965-67-0 (3-(4-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione)
![3-(4-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione structure](https://fr.kuujia.com/scimg/cas/1223965-67-0x500.png)
1223965-67-0 structure
Nom du produit:3-(4-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
Numéro CAS:1223965-67-0
Le MF:C24H25ClN2OS
Mégawatts:424.986103773117
CID:5345070
3-(4-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione Propriétés chimiques et physiques
Nom et identifiant
-
- 3-(4-chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
- (3-(4-chlorophenyl)-2-thioxo-1,4-diazaspiro[4.6]undec-3-en-1-yl)(3,4-dimethylphenyl)methanone
- [2-(4-chlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl]-(3,4-dimethylphenyl)methanone
- 3-(4-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
-
- Piscine à noyau: 1S/C24H25ClN2OS/c1-16-7-8-19(15-17(16)2)22(28)27-23(29)21(18-9-11-20(25)12-10-18)26-24(27)13-5-3-4-6-14-24/h7-12,15H,3-6,13-14H2,1-2H3
- La clé Inchi: OGVQHXZAIAHNGC-UHFFFAOYSA-N
- Sourire: ClC1C=CC(=CC=1)C1C(N(C(C2C=CC(C)=C(C)C=2)=O)C2(CCCCCC2)N=1)=S
Propriétés calculées
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 29
- Nombre de liaisons rotatives: 2
- Complexité: 662
- Le xlogp3: 6.6
- Surface topologique des pôles: 64.8
3-(4-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3411-3698-5μmol |
3-(4-chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione |
1223965-67-0 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3411-3698-2μmol |
3-(4-chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione |
1223965-67-0 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3411-3698-25mg |
3-(4-chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione |
1223965-67-0 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F3411-3698-5mg |
3-(4-chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione |
1223965-67-0 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3411-3698-10μmol |
3-(4-chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione |
1223965-67-0 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3411-3698-40mg |
3-(4-chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione |
1223965-67-0 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F3411-3698-1mg |
3-(4-chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione |
1223965-67-0 | 1mg |
$54.0 | 2023-09-10 | ||
A2B Chem LLC | BA72133-10mg |
3-(4-chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione |
1223965-67-0 | 10mg |
$291.00 | 2024-04-20 | ||
A2B Chem LLC | BA72133-5mg |
3-(4-chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione |
1223965-67-0 | 5mg |
$272.00 | 2024-04-20 | ||
A2B Chem LLC | BA72133-1mg |
3-(4-chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione |
1223965-67-0 | 1mg |
$245.00 | 2024-04-20 |
3-(4-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione Littérature connexe
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
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4. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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